molecular formula C15H23NO3 B15345042 N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide CAS No. 253308-75-7

N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide

Cat. No.: B15345042
CAS No.: 253308-75-7
M. Wt: 265.35 g/mol
InChI Key: LWJPFEZCJTVYKS-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide is a chemical compound with the molecular formula C15H23NO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Starting from 4-methoxybenzoyl chloride: Reacting 4-methoxybenzoyl chloride with diisopropylamine in the presence of a base such as triethylamine to form N,N-diisopropyl-4-methoxybenzamide. Subsequent hydroxylation of the resulting compound yields N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzamide.

  • Starting from 2-hydroxymethyl-4-methoxybenzoic acid: Reacting 2-hydroxymethyl-4-methoxybenzoic acid with diisopropylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can be reduced to remove the carbonyl group, resulting in the formation of N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzylamine.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and Na2Cr2O7 in acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

  • Oxidation: 2-hydroxymethyl-4-methoxybenzoic acid.

  • Reduction: N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzylamine.

  • Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study enzyme-substrate interactions and biochemical pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide is similar to other benzamide derivatives, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:

  • N,N-Diisopropyl-4-methoxybenzamide: Lacks the hydroxymethyl group.

  • 2-hydroxymethyl-4-methoxybenzamide: Lacks the diisopropyl groups.

  • N,N-Diisopropyl-2-hydroxymethylbenzamide: Lacks the methoxy group.

Properties

CAS No.

253308-75-7

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-(hydroxymethyl)-4-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C15H23NO3/c1-10(2)16(11(3)4)15(18)14-7-6-13(19-5)8-12(14)9-17/h6-8,10-11,17H,9H2,1-5H3

InChI Key

LWJPFEZCJTVYKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)OC)CO

Origin of Product

United States

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